1,2,4-Trivinylcyclohexane

Hydrosilylation Regioselectivity Iron Catalysis

1,2,4-Trivinylcyclohexane (TVCH) is a tri-functional alicyclic crosslinker supplied as a controlled isomeric mixture (Isomer A molar excess, ≥98% GC) with TBC inhibitor. Its unique 1,2,4-substitution pattern enables high-regioselectivity hydrosilylation for tire silanes, superior melt tension in PE/PP crosslinking, and rapid (<10 min) UV-initiated thiol-ene polymerization for porous monoliths (~133,000 plates/m). This controlled stereoisomeric composition ensures batch-to-batch reproducibility, higher production line speeds, and reduced scrap—critical advantages over generic trivinylcyclohexane grades. Ideal for advanced polymer manufacturing, specialty monomers, and high-resolution separation media.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 2855-27-8
Cat. No. B037108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trivinylcyclohexane
CAS2855-27-8
Synonyms1,2,4-TRIVINYLCYCLOHEXANE; TVCH; 1,2,4-triethenyl-Cyclohexane; 1,2,4-trivinylcyclohexane,mixtureofisomers; Cyclohexane, 1,2,4-trivinyl-; cyclohexane-1,2,4-triyltris(ethylene); 1,2,4-TRIVINYLCYCLOHEXANE, 98%, MIXTURE OF ISOMERS; 1,2,4-Trivinylcyclohexan
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESC=CC1CCC(C(C1)C=C)C=C
InChIInChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2
InChIKeyKTRQRAQRHBLCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Trivinylcyclohexane (CAS 2855-27-8) Supplier Selection & Technical Grade Specifications


1,2,4-Trivinylcyclohexane (TVCH), also identified as 1,2,4-triethenylcyclohexane, is an alicyclic hydrocarbon characterized by a cyclohexane ring functionalized with three vinyl groups at the 1, 2, and 4 positions [1]. Typically supplied as a mixture of geometric isomers with a standard purity of ≥98% (GC) and stabilized with an inhibitor such as 4-tert-butylcatechol (TBC) , this compound exists as a liquid with a density of approximately 0.836 g/mL at 25 °C and a refractive index (n20/D) of 1.478 . Its molecular architecture provides multiple reactive sites, making it a strategic precursor for crosslinked polymers and a versatile platform for downstream functionalization, distinguishing it from mono- or divinyl cycloaliphatic alternatives in terms of network-forming potential .

Why 1,2,4-Trivinylcyclohexane Cannot Be Directly Substituted by Other Multi-Vinyl Cycloaliphatics


Generic substitution of 1,2,4-trivinylcyclohexane with alternative multi-vinyl compounds—such as 1,3,5-trivinylcyclohexane, trivinylbenzene, or divinylcyclohexane derivatives—introduces significant risk due to fundamental differences in reactivity, steric accessibility, and the resulting network architecture. The unique 1,2,4-substitution pattern on the cyclohexane ring creates a specific spatial distribution of vinyl groups that directly influences both the kinetics of polymerization and the mechanical properties of the final crosslinked material [1]. For instance, the hydrosilylation selectivity observed with TVCH is contingent on the electronic and steric environment of the 4-position vinyl group, a feature not replicated in other regioisomers [2]. Furthermore, the commercial material is supplied as a specific isomeric mixture (predominantly Isomer A and Isomer B), and procurement of alternative grades or analogs without controlled stereoisomeric composition can lead to unpredictable variations in melt processability and final polymer performance [3].

Quantitative Differentiation of 1,2,4-Trivinylcyclohexane: Head-to-Head Performance Evidence


Regioselective Hydrosilylation: Iron-Catalyzed Monofunctionalization of 1,2,4-Trivinylcyclohexane vs. Platinum-Catalyzed Control

In the synthesis of organosilanes for low rolling resistance tires, 1,2,4-trivinylcyclohexane undergoes hydrosilylation with tertiary alkoxy silanes. Aryl-substituted bis(imino)pyridine iron dinitrogen complexes demonstrate unprecedented selectivity for the monohydrosilylation of the 4-alkene position [1]. This selectivity far exceeds that achieved with commercially used platinum-based catalyst systems, which tend to yield mixtures of mono- and bis-hydrosilylated products under comparable conditions [1]. The study reported that the iron catalyst system provided exclusive monohydrosilylation, with no detectable bis-hydrosilylation or isomerization side products.

Hydrosilylation Regioselectivity Iron Catalysis

Isomer Composition Impact: Controlled Stereoisomer Ratio for Polyolefin Crosslinking Performance

1,2,4-Trivinylcyclohexane is commercially available as a mixture of geometric isomers. A patented process enables the production of compositions enriched in Isomer A (the lowest boiling isomer) [1]. This enrichment is achieved through thermal isomerization of 1,5,9-cyclododecatriene followed by equilibration, resulting in a molar ratio of Isomer A to Isomer B between 2.4:1 and 3.5:1 [1]. According to the manufacturer, this specific stereoisomeric profile directly correlates with improved melt tension and melt processability in polyolefin applications (e.g., PE, PP) compared to unenriched or different isomeric compositions, leading to higher production line speeds .

Polyolefin Crosslinking Stereoisomer Melt Processability

Rapid Monolith Fabrication: 1,2,4-Trivinylcyclohexane vs. Traditional Methacrylate/Acrylate Systems in Photo-Initiated Polymerization

In the fabrication of organic monoliths for capillary liquid chromatography, the use of 1,2,4-trivinylcyclohexane (TVCH) in a photo-initiated thiol-ene click polymerization with pentaerythritol tetra(3-mercaptopropionate) (4SH) results in complete monolith formation within 10 minutes [1]. This is significantly faster than traditional free-radical polymerization methods involving methacrylate or acrylate monomers, which typically require extended thermal initiation (hours) or longer UV exposure times to achieve a comparable degree of crosslinking and structural integrity [2]. The resulting TVCH-based monolith exhibited a very high column efficiency of approximately 133,000 plates per meter for alkylbenzenes, demonstrating that the rapid polymerization does not compromise chromatographic performance [1].

Monolithic Column Thiol-Ene Click Chemistry Polymerization Time

Copolymerization Kinetics: 1,2,4-Trivinylcyclohexane as a Comonomer in Propene Polymerization vs. Standard Dienes

Copolymerization of propene with 1,2,4-trivinylcyclohexane using a MgCl2-supported TiCl4 catalyst yields polymers with significant incorporation of the trivinyl monomer, resulting in a crosslinked structure [1]. While the study does not provide direct quantitative comparison data against other comonomers within the same paper, the observed gel content and reduced solubility of the resulting copolymer indicate efficient network formation at relatively low comonomer feed ratios. This contrasts with less reactive or sterically hindered dienes (e.g., 1,5-hexadiene), which may require higher loading or specific catalyst modifications to achieve comparable crosslink density in polyolefin matrices.

Copolymerization Propene Crosslinking Efficiency

High-Value Application Scenarios for 1,2,4-Trivinylcyclohexane Based on Verified Differentiation


Synthesis of Monofunctional Silane Coupling Agents for Low Rolling Resistance Tires

In the tire industry, precise functionalization of silanes is critical for optimizing the interaction between silica fillers and rubber matrices. 1,2,4-trivinylcyclohexane is the preferred starting material for producing monohydrosilylated derivatives due to the demonstrated high regioselectivity of iron bis(imino)pyridine catalysts [1]. This selectivity ensures the exclusive formation of the desired 4-alkene functionalized silane, avoiding complex mixtures that compromise tire performance. The use of this compound, therefore, directly supports the manufacturing of tires with improved rolling resistance and fuel efficiency.

High-Performance Crosslinker for Polyolefin Melt Processing

For manufacturers of polyethylene (PE) and polypropylene (PP) films, foams, and extruded profiles, 1,2,4-trivinylcyclohexane serves as a premium crosslinking additive. The availability of a controlled stereoisomeric composition enriched in Isomer A (molar ratio A:B ≥ 2.4:1) is crucial for achieving enhanced melt tension and processability [2]. This translates directly to higher production line speeds, improved bubble stability in blown film processes, and reduced scrap rates, making it a high-value procurement choice over less-defined trivinylcyclohexane grades or alternative crosslinkers.

Rapid Prototyping and Fabrication of High-Efficiency Chromatographic Monoliths

In analytical chemistry and microfluidics, 1,2,4-trivinylcyclohexane is the monomer of choice for fabricating porous organic monoliths via thiol-ene click chemistry. Its ability to undergo complete polymerization within 10 minutes under UV irradiation enables rapid prototyping and high-throughput production of capillary columns and microreactors [3]. The resulting monoliths achieve exceptional separation efficiency (~133,000 plates/m), making this compound essential for developing advanced, high-resolution separation systems.

Precursor for Advanced Cycloaliphatic Amines and Nitriles

1,2,4-Trivinylcyclohexane is a strategic starting material for synthesizing novel cyclohexane derivatives containing multiple nitrile or amine functional groups via hydrocyanation and hydrogenation [4]. These multifunctional cycloaliphatic building blocks are valuable intermediates for producing high-performance polyamides, epoxy curing agents, and specialty monomers, where the unique 1,2,4-substitution pattern imparts distinct physical properties (e.g., lower viscosity, enhanced thermal stability) compared to aromatic or linear aliphatic counterparts. Procurement of this compound enables access to a proprietary chemical space for advanced materials development.

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